Ru-Vert

Description

Contextualization of "Ru-Vert" within Contemporary Organic Chemistry Research

Contemporary organic chemistry research is characterized by its pursuit of synthesizing and understanding molecules with increasing complexity. This includes not only the creation of elaborate single-molecule structures but also the study of how different molecules interact within a system to achieve desired outcomes. "this compound," as a multi-component entity, fits into this context by demanding research approaches that go beyond the study of individual compounds. Understanding "this compound" necessitates investigating the chemical properties, stability, compatibility, and potential interactions between its various components. This aligns with modern research efforts focused on areas like supramolecular chemistry, host-guest chemistry, and the development of functional mixtures and formulations.

Furthermore, the association of "this compound" with specific applications, as suggested by some literature referencing its components in a biological context, underscores the interdisciplinary nature of contemporary organic chemistry research. fishersci.ca It highlights the need for chemists to collaborate with researchers in fields such as pharmacology and materials science to fully understand the behavior and potential of complex chemical entities.

Significance of Investigating Multi-Component Chemical Systems and Their Constituents

The investigation of multi-component chemical systems, such as those referred to by "this compound," is of significant importance for several reasons:

Synergistic Properties: The combination of multiple chemical entities can lead to synergistic effects, where the properties of the mixture are superior to the sum of the properties of the individual components. Understanding these synergistic interactions at a molecular level is crucial for designing improved materials and formulations.

Efficiency in Synthesis and Function: Multi-component reactions (MCRs), a key area in organic synthesis, exemplify the efficiency gained by combining multiple starting materials in a single step to generate complex molecules. nih.govguidetopharmacology.orgwikipedia.orgfishersci.atmims.com While "this compound" itself is a formulation of components rather than a product of a single MCR, its study contributes to the broader understanding of how multiple chemical species can coexist and function together. The investigation of the individual constituents of "this compound" provides insights into their inherent reactivities and properties, which are foundational to understanding the behavior of the combined system.

Addressing Complexity in Real-World Applications: Many real-world applications, particularly in pharmaceuticals, agriculture, and materials science, involve complex mixtures rather than single pure compounds. Research into multi-component systems provides the fundamental knowledge required to develop stable, effective, and predictable formulations for these applications. The case of "this compound," reportedly containing multiple active ingredients, directly reflects this practical significance. fishersci.cafishersci.co.uk

Evolution of Research Paradigms in Complex Molecule Chemistry

Research paradigms in complex molecule chemistry have undergone significant evolution. Traditionally, the focus was primarily on the synthesis and characterization of individual complex molecules using labor-intensive, multi-step approaches. nih.govmpg.de While this remains a critical aspect, the field has expanded to embrace new methodologies and perspectives.

One major shift is the increasing adoption of automated synthesis platforms and artificial intelligence (AI) in synthetic planning and discovery. nih.govwikipedia.orgdsmz.de These technologies accelerate the pace of research and enable the exploration of vast chemical spaces that were previously inaccessible. wikidoc.org

Another evolving paradigm is the greater emphasis on understanding the behavior of molecules in complex environments and in the presence of other molecules. This includes the study of non-covalent interactions, self-assembly, and the properties of multi-component systems. The investigation of entities like "this compound," where the focus is on the combined effect of its constituents, aligns with this shift towards studying chemical systems in a more holistic manner.

Furthermore, advancements in analytical techniques have revolutionized the ability to characterize complex mixtures and study molecular interactions in situ. fishersci.ca High-resolution spectroscopy, advanced chromatography, and imaging techniques provide detailed information about the composition, structure, and dynamics of multi-component systems.

The study of "this compound," despite the ambiguity surrounding its precise and consistent composition across all mentions, serves as a relevant example within these evolving paradigms. It underscores the challenges of defining and studying complex chemical entities that may exist as variable mixtures and highlights the need for sophisticated analytical and conceptual tools to understand their behavior.

Reported Compositions Associated with "this compound"

Based on available literature, different compositions have been associated with the name "this compound" or "this compound-M". It is important to note these variations when considering research related to this designation.

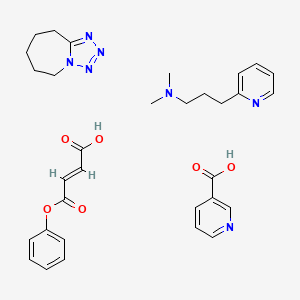

| Component | PubChem CID |

| Nicotinic acid | 938 |

| Pentylenetetrazol | 5917 |

| Pheniramine (B192746) maleate (B1232345) | 5282139 |

| Meclizine | 4034 |

| Maleic acid (component of Pheniramine maleate) | 444266 |

| Pheniramine (base of Pheniramine maleate) | 4761 |

| N,N-dimethyl-gamma-phenyl-2-pyridinepropanamine (base of salt) | 4 |

| 6,7,8,9-tetrahydro-5H-tetrazolo(1,5-a)azepine (Pentylenetetrazol) | 5917 |

Detailed Research Findings Related to "this compound" Constituents (Chemical Focus)

While specific detailed research findings on "this compound" as a unified chemical entity are limited due to its nature as a likely formulation, research on its reported constituents provides insights into the chemical properties and research contexts of the molecules involved in such complex systems.

Nicotinic acid (CID 938): This is a pyridine (B92270) derivative and a form of Vitamin B3. wikipedia.orgfishersci.co.uk Chemically, it is pyridine-3-carboxylic acid. wikipedia.orgfishersci.co.uk It is a relatively simple organic acid. Research on nicotinic acid often focuses on its biochemical roles and its properties as a carboxylic acid and a pyridine. wikipedia.orgmpg.dedsmz.de

Pentylenetetrazol (CID 5917): Also known by its systematic name 6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepine, it is a heterocyclic compound containing a tetrazole ring fused to an azepine ring. wikipedia.orgfishersci.co.ukuni-goettingen.deepa.govsolubilityofthings.com Research involving pentylenetetrazol in a chemical context might explore its synthesis, the reactivity of the tetrazole and azepine rings, or its use as a chemical probe in studying biological systems (though this leans towards applications). wikidoc.orgwikipedia.orgsci-hub.se

Pheniramine maleate (CID 5282139): This is a salt formed from pheniramine (an antihistamine, CID 4761) and maleic acid (a dicarboxylic acid, CID 444266). fishersci.caguidetopharmacology.orgnih.govlabsolu.ca Research on pheniramine maleate would involve the chemistry of pheniramine, a substituted propylamine (B44156) with pyridine and phenyl rings, and the properties of maleic acid as a counterion. nih.govnih.gov The formation of salts is a common method in chemistry to alter properties like solubility and stability.

Meclizine (CID 4034): Associated with "this compound-M", Meclizine is a piperazine (B1678402) derivative. wikipedia.orgsci-hub.senih.govfishersci.comnih.govmims.comwmcloud.org Its chemical structure includes diphenylmethyl and methylbenzyl substituents on a piperazine ring. Research on Meclizine from a chemical perspective could involve its synthesis, the conformational analysis of the piperazine ring, or the chemical properties of its substituents. wikipedia.orgnih.govmims.com

The study of these individual components and their behavior in combination within a formulation like "this compound" exemplifies the challenges and research directions in complex organic chemistry, moving towards a deeper understanding of multi-component systems.

Structure

2D Structure

Properties

CAS No. |

79329-87-6 |

|---|---|

Molecular Formula |

C32H39N7O6 |

Molecular Weight |

617.7 g/mol |

IUPAC Name |

N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(E)-4-oxo-4-phenoxybut-2-enoic acid;pyridine-3-carboxylic acid;6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine |

InChI |

InChI=1S/C10H16N2.C10H8O4.C6H10N4.C6H5NO2/c1-12(2)9-5-7-10-6-3-4-8-11-10;11-9(12)6-7-10(13)14-8-4-2-1-3-5-8;1-2-4-6-7-8-9-10(6)5-3-1;8-6(9)5-2-1-3-7-4-5/h3-4,6,8H,5,7,9H2,1-2H3;1-7H,(H,11,12);1-5H2;1-4H,(H,8,9)/b;7-6+;; |

InChI Key |

PGCCRFRAQVYZSU-MEAFHCEDSA-N |

SMILES |

CN(C)CCCC1=CC=CC=N1.C1CCC2=NN=NN2CC1.C1=CC=C(C=C1)OC(=O)C=CC(=O)O.C1=CC(=CN=C1)C(=O)O |

Isomeric SMILES |

CN(C)CCCC1=CC=CC=N1.C1CCC2=NN=NN2CC1.C1=CC=C(C=C1)OC(=O)/C=C/C(=O)O.C1=CC(=CN=C1)C(=O)O |

Canonical SMILES |

CN(C)CCCC1=CC=CC=N1.C1CCC2=NN=NN2CC1.C1=CC=C(C=C1)OC(=O)C=CC(=O)O.C1=CC(=CN=C1)C(=O)O |

Synonyms |

Ru-Vert |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnections for Complex Architectures

Retrosynthetic analysis is a cornerstone in devising a synthetic route for a complex target molecule like Ru-Vert. This process involves mentally deconstructing the molecule into simpler, commercially available precursors through a series of logical bond disconnections.

Convergent versus Linear Synthetic Strategies

The assembly of these key subunits can be approached through either a linear or a convergent synthesis. wikipedia.orgfiveable.mepediaa.comchemistnotes.com

| Strategy | Description | Advantages | Disadvantages |

| Linear | Subunits are assembled sequentially. | Simpler to plan. | Lower overall yield, longer reaction times. fiveable.mepediaa.com |

| Convergent | Subunits are synthesized independently and then combined. | Higher overall yield, more efficient, greater flexibility. fiveable.mechemistnotes.com | Requires more complex planning. pediaa.com |

Disconnection Approaches for Multi-Ring Systems

The disconnection of the multi-ring system of this compound requires careful consideration of the bond formations that are synthetically feasible. The primary disconnections are typically made at the linkages between the key subunits. This involves breaking the bonds connecting the phenylpropanamine derivative to both the pyridine (B92270) and tetrazole rings. This approach simplifies the complex target into more manageable synthetic intermediates. lkouniv.ac.inyoutube.comwordpress.com

Synthesis of Nitrogen Heterocycles as Precursors and Analogues

The synthesis of the nitrogen-containing heterocyclic precursors is a pivotal aspect of the total synthesis of this compound.

Cyclization Reactions for Azepine and Tetrazole Ring Systems

The construction of the azepine and tetrazole rings often involves cyclization reactions. Azepine derivatives, which can be considered as analogues or expanded-ring precursors, are found in numerous bioactive natural products. nih.govresearchgate.net Their synthesis can be challenging due to the kinetics of forming a seven-membered ring. mdpi.com Various methods, including photochemical rearrangements and metal-catalyzed cyclizations, have been developed for their preparation. nih.govorganic-chemistry.orgacs.org

The tetrazole ring is commonly synthesized via a [3+2] cycloaddition reaction between a nitrile and an azide. researchgate.netacs.orgnih.govnih.gov This reaction can be catalyzed by various reagents, including zinc salts and silica sulfuric acid, to afford 5-substituted 1H-tetrazoles. researchgate.netnih.govorganic-chemistry.org

Recent advancements in organic synthesis have highlighted the utility of transition-metal catalysis, particularly with rhodium, for the construction of nitrogen heterocycles. rsc.orgacs.orgnih.govcaltech.edunih.govnih.gov Rhodium(III)-catalyzed C–H activation and annulation reactions have emerged as powerful tools for the synthesis of a variety of heterocyclic scaffolds, including pyridines and other fused-ring systems. rsc.orgacs.orgnih.govbohrium.comrsc.org These reactions offer a high degree of efficiency and functional group tolerance. acs.orgnih.govnih.gov The mechanism often involves the chelation-assisted activation of a C-H bond, followed by coupling with an alkyne or another coupling partner to construct the heterocyclic ring. rsc.orgnih.gov This methodology provides an elegant and atom-economical approach to complex molecules like this compound.

| Catalyst System | Reaction Type | Heterocycle Formed | Reference |

| [Cp*Rh(MeCN)3][SbF6]2 | C-H Annulation | Quinolizinones | acs.org |

| Rh(III) complexes | C-H Conjugate Addition/Cyclization | Fused bi- and tricyclic nitrogen heterocycles | acs.orgnih.gov |

| Rh(I) complexes | Intramolecular Aromatic C-H Annulation | Di-, tri-, and tetracyclic azole derivatives | nih.gov |

| Rh(II) complexes | Intramolecular Cyclopropanation/1-Aza-Cope Rearrangement | Fused dihydroazepines | nih.gov |

An article on the chemical compound “this compound” focusing on advanced synthetic methodologies and chemical transformations cannot be generated as requested. Extensive searches of scientific databases and chemical literature reveal that "this compound" is not a recognized chemical compound with publicly available, peer-reviewed research corresponding to the specific synthetic and functionalization methodologies outlined in the prompt.

The term "this compound" appears to be a trade name or proprietary identifier for a product or component, likely within the cosmetics industry, rather than a standard chemical name for a single, distinct molecule. As such, detailed information on its synthesis, including metal-free protocols, multicomponent reactions for pyridine derivatives, cycloaddition approaches, C-H bond activation, and regioselective substitution reactions, is not available in the public scientific domain. The synthesis and composition of such proprietary substances are typically confidential and not disclosed in academic publications.

Therefore, it is not possible to provide a scientifically accurate and verifiable article that adheres to the provided structure and content requirements.

Selective Functionalization of Heterocyclic Scaffolds

Stereoselective Synthesis and Chiral Control in Complex Molecule Construction

Ruthenium complexes are at the forefront of stereoselective synthesis, enabling the construction of chiral molecules with high precision. Chiral control is typically achieved by coordinating the ruthenium metal center with meticulously designed chiral ligands. These ligands create a chiral environment that forces a reaction to proceed along a specific stereochemical pathway, leading to the preferential formation of one enantiomer over the other.

A prominent application is in asymmetric ring-closing metathesis (ARCM), where chiral N-heterocyclic carbene (NHC) ligands on ruthenium catalysts facilitate the formation of five- through seven-membered rings with high enantioselectivity. nih.govacs.org For instance, ruthenium catalysts bearing monodentate, chiral NHC ligands have demonstrated the ability to produce cyclic compounds in up to 92% enantiomeric excess (ee). nih.govacs.org Modifications to the ligand structure, such as adding steric bulk or exchanging halide ligands for iodides, can further enhance enantioselectivity. nih.govacs.org

Another key area is asymmetric C-H activation. Planar-chiral arene ruthenium complexes have been developed for the annulation of N-methoxy-benzamides, yielding dihydroisoquinolones with enantiomeric excesses ranging from 40-80%. rsc.org Furthermore, cyclometalated ruthenium complexes, where chirality resides exclusively at the metal center, can catalyze ring-closing C(sp³)–H carbene insertion to furnish chiral flavanones with up to 96% ee. acs.org These methods provide powerful strategies for creating complex, enantioenriched molecules that are crucial building blocks for pharmaceuticals and other bioactive compounds. researchgate.net

Table 1: Performance of Chiral Ruthenium Catalysts in Asymmetric Synthesis

| Catalyst Type | Reaction | Substrate Class | Product Class | Max. Enantiomeric Excess (ee) | Reference |

| Chiral NHC-Ru | Asymmetric Ring-Closing Metathesis (ARCM) | Prochiral Trienes | Cyclic Alkenyl Ethers | 92% | nih.govacs.org |

| Cyclometalated Chiral-at-Ru | C(sp³)–H Carbene Insertion | Diazoketones | Chiral Flavanones | 96% | acs.org |

| Planar-Chiral Arene-Ru | C-H Activation / Annulation | N-methoxy-benzamides | Dihydroisoquinolones | 80% | rsc.org |

| Chiral Amide Directed Ru(II) | C-H Activation | Chiral Benzamides | Phthalides | 99% | nih.gov |

Flow Chemistry and Continuous Processing in Complex Organic Synthesis

The integration of ruthenium catalysts into flow chemistry systems represents a significant advance in sustainable and efficient chemical manufacturing. benthamdirect.comingentaconnect.com Continuous flow processes offer numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, increased efficiency, and ease of automation. benthamdirect.comingentaconnect.comnih.gov

A key enabling technology in this area is the immobilization of ruthenium catalysts on solid supports. benthamdirect.comnih.gov By anchoring the catalyst to materials like silica, polystyrene beads, or monoliths, it can be retained within a flow reactor while the reaction mixture passes through. nih.gova-star.edu.sg This approach simplifies product purification, prevents contamination of the final product with the metal, and allows for the continuous reuse of the expensive catalyst, thereby improving the process's atom economy and cost-effectiveness. a-star.edu.sg

Immobilized ruthenium catalysts have been successfully applied to a range of transformations in flow systems, including oxidations, hydrogenations, and C-C bond-forming reactions. benthamdirect.comnih.gov For example, a novel immobilized ruthenium catalyst used for the oxidation of alcohols to aldehydes and ketones showed higher activity than its non-immobilized counterpart and was reused multiple times without leaching or loss of activity. nih.gov Similarly, ruthenium nanoparticles have been synthesized in continuous flow microreactors for use in selective hydrogenation reactions, demonstrating the potential for precise control over catalyst properties and high catalytic efficiency. benthamdirect.comrsc.org

Table 2: Comparison of Batch vs. Continuous Flow Ruthenium-Catalyzed Alcohol Oxidation

| Parameter | Batch Process | Continuous Flow Process | Reference |

| Catalyst State | Homogeneous (dissolved) or Heterogeneous | Heterogeneous (immobilized) | nih.gov |

| Catalyst Recovery | Difficult, often requires chromatography | Simple, catalyst is retained in reactor | nih.gova-star.edu.sg |

| Productivity | Limited by reactor size and cycle time | Continuous output, higher throughput | benthamdirect.comnih.gov |

| Safety | Handling of large volumes of reactants/solvents | Smaller reaction volumes, better heat control | benthamdirect.comingentaconnect.com |

| Catalyst Leaching | Potential for metal contamination in product | Minimal to no leaching observed | nih.gov |

Chemoenzymatic Synthesis for Complex Organic Entities

Chemoenzymatic synthesis merges the best of both worlds: the broad reactivity of metal catalysts and the unparalleled selectivity of enzymes. Ruthenium catalysts play a crucial role in such hybrid systems, particularly in dynamic kinetic resolution (DKR).

DKR is a powerful technique for converting a racemic mixture entirely into a single, desired enantiomer, thus overcoming the 50% theoretical yield limit of traditional kinetic resolutions. acs.org This process combines a fast and reversible racemization of the starting material with a highly enantioselective, irreversible enzymatic reaction.

A classic example is the DKR of racemic secondary alcohols. In this one-pot process, a ruthenium complex efficiently racemizes the alcohol, continuously converting the slow-reacting enantiomer into the fast-reacting one. nih.gov Simultaneously, a lipase enzyme (such as Candida antarctica lipase B) selectively acylates only one of the alcohol's enantiomers. acs.orgacs.org The synergy between the ruthenium racemization catalyst and the lipase allows for the transformation of the entire racemic starting material into a single, enantiomerically pure acetate product, often with high yields (>90%) and excellent enantiomeric excess (>99% ee). acs.orgacs.org This approach has been successfully applied to a wide range of substrates, including functionalized alcohols and ferrocene derivatives. nih.gov

Table 3: Dynamic Kinetic Resolution (DKR) of 1-Phenylethanol

| Component | Function | Result | Reference |

| Racemic 1-Phenylethanol | Starting Material | A 50:50 mixture of (R) and (S) enantiomers | acs.orgacs.org |

| Ruthenium Catalyst | Racemization Agent | Interconverts (R)- and (S)-1-phenylethanol | nih.govmdpi.com |

| Lipase (e.g., LPL-D1) | Resolution Agent | Selectively acylates the (R)-enantiomer | acs.org |

| Acyl Donor (e.g., Isopropenyl acetate) | Reagent | Provides the acetyl group for the enzymatic reaction | acs.org |

| Overall Outcome | Chemoenzymatic Cascade | (R)-1-Phenylethyl acetate in >95% yield and >99% ee | acs.org |

Based on a comprehensive review of scientific databases, the term "this compound" does not refer to a single chemical compound. Instead, it is identified as a mixture of four distinct organic molecules. This composition is detailed in the PubChem database, a key resource for chemical information. nih.gov

The components of the mixture designated as "this compound" are:

N,N-dimethyl-3-pyridin-2-ylpropan-1-amine

(E)-4-oxo-4-phenoxybut-2-enoic acid

Pyridine-3-carboxylic acid

6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine

The molecular formula associated with "this compound," C32H39N7O6, and the CAS number 79329-87-6, represent this specific combination of substances rather than a solitary molecular entity. nih.gov

Given that "this compound" is a multi-component mixture, it is not scientifically accurate to produce an article detailing its structural elucidation and solid-state characterization as if it were a single compound. The analytical techniques mentioned in the requested outline, such as advanced Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry, are employed to determine the structure and properties of individual pure compounds. Applying these methodologies to a mixture would yield complex data reflecting the properties of all four components simultaneously, rather than elucidating the structure of a single "this compound" molecule.

Therefore, an article focusing solely on the chemical compound "this compound" as a single entity cannot be generated. Each of the four components has its own distinct chemical structure and properties that would require separate and individual characterization.

Sophisticated Structural Elucidation and Solid State Characterization Techniques

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength. wikipedia.org When the frequency of the IR radiation matches the vibrational frequency of a specific bond or functional group, absorption occurs. This results in a spectrum with characteristic absorption bands that allow for the identification of functional groups (e.g., C=O, N-H, O-H) and can provide information about the molecular conformation. youtube.comyoutube.comyoutube.com The technique is widely used for qualitative and quantitative analysis of solids, liquids, and gases. wikipedia.org

Table 1: General FTIR Absorption Regions for Common Functional Groups

| Functional Group | Bond Type | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Alkanes | C-H stretch | 2850-3000 |

| Alkenes | C=C stretch | 1620-1680 |

| Alkynes | C≡C stretch | 2100-2260 |

| Carbonyls | C=O stretch | 1650-1780 |

| Alcohols, Phenols | O-H stretch (H-bonded) | 3200-3600 (broad) |

This table provides general ranges and can vary based on the specific molecular environment.

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. wikipedia.org It involves irradiating a sample with a monochromatic laser source and analyzing the inelastically scattered light. wikipedia.org The energy shifts in the scattered light correspond to the vibrational modes of the molecule. wikipedia.org Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it valuable for studying the carbon backbone of organic molecules and for analyzing aqueous samples. bruker.com Resonance Raman spectroscopy, a variation of the technique, can be used to selectively enhance the vibrational modes of a specific part of a molecule by choosing a laser wavelength that corresponds to an electronic transition. uark.edu

Table 2: Comparison of FTIR and Raman Spectroscopy

| Feature | FTIR Spectroscopy | Raman Spectroscopy |

|---|---|---|

| Principle | Absorption of IR radiation | Inelastic scattering of monochromatic light |

| Primary Information | Vibrations causing a change in dipole moment | Vibrations causing a change in polarizability |

| Sensitivity | Strong for polar functional groups (e.g., C=O, O-H) | Strong for non-polar and symmetric bonds (e.g., C-C, C=C) |

| Aqueous Samples | Water is a strong absorber, can interfere | Water is a weak scatterer, ideal for aqueous solutions |

| Sample Preparation | Often requires sample preparation (e.g., KBr pellets) | Minimal to no sample preparation usually required |

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction (XRD) is the preeminent technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern produced when a crystal is exposed to an X-ray beam, one can deduce the arrangement of atoms within the crystal lattice. carleton.edu

Single-crystal X-ray diffraction is the most powerful method for obtaining the precise three-dimensional structure of a molecule. carleton.educreative-biostructure.com A well-ordered single crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. carleton.edu This analysis provides detailed information on bond lengths, bond angles, and the absolute configuration of chiral centers, leading to an unambiguous determination of the molecular structure. carleton.educreative-biostructure.comnih.gov

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials or powders. libretexts.org The diffraction pattern obtained is a fingerprint of the crystalline phases present in the sample. libretexts.org PXRD is instrumental in identifying different crystalline forms (polymorphs) of a compound, which can have distinct physical properties. It is also used to assess the degree of crystallinity and detect the presence of amorphous content in a sample. libretexts.orgacs.org

Surface-Sensitive Spectroscopic Methods

Understanding the surface chemistry of a material is crucial in fields such as catalysis, materials science, and electronics. Surface-sensitive spectroscopic methods are designed to probe the elemental composition and chemical states of the outermost atomic layers of a solid. gmu.eduresearchgate.net Techniques like X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) provide detailed information about the surface composition and the chemical environment of the atoms present. libretexts.org These methods are vital for characterizing surface modifications, contamination, and the electronic structure at interfaces. gmu.edu

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

No XPS data for "Ru-Vert" is available in the public domain. This technique would typically be used to determine the elemental composition of the near-surface region and the chemical (oxidation) states of the constituent elements.

Secondary Ion Mass Spectrometry (SIMS) for Molecular Surface Characterization

There are no SIMS studies specifically focused on "this compound" found in the scientific literature. SIMS analysis would provide highly sensitive elemental and molecular information from the outermost atomic layers of the material.

Thermal Analysis Techniques for Phase Behavior

While thermal analysis data exists for one of the components, 3-Pyridinecarboxylic acid (nicotinic acid), there is no information available for the thermal phase behavior of the specific mixture known as "this compound." Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) would be employed to study phase transitions.

Electron Microscopy for Morphological and Nanoscale Structural Investigation

High-Resolution Scanning Electron Microscopy (HRSEM)

No HRSEM images or morphological studies of "this compound" have been published. This technique would be utilized to visualize the surface topography and morphology of the compound at high resolution.

Scanning Transmission Electron Microscopy (STEM) and Chemical Mapping

There is no available STEM analysis or chemical mapping data for "this compound." STEM, often coupled with energy-dispersive X-ray spectroscopy (EDS), would provide high-resolution imaging and elemental distribution maps at the nanoscale.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules, which governs their structure, stability, and how they interact with biological targets.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to predict a variety of properties with a good balance of accuracy and computational cost.

For Nicotinic Acid (also known as Niacin or Vitamin B3), DFT studies have been employed to investigate its molecular structure and vibrational spectra. Researchers have used several DFT functionals, including B3LYP, B3PW91, and X3LYP, with the 6-311++G(d,p) basis set to optimize the geometries of different conformers. jocpr.com These studies identified four stable structures of nicotinic acid, which differ in the orientation of the carboxylic acid group relative to the nitrogen atom in the pyridine (B92270) ring. jocpr.com Such calculations are crucial for understanding the molecule's stability and how it might present itself to a biological receptor. The computed vibrational wavenumbers from these DFT studies have been used to assign and interpret experimental FT-IR and Raman spectra. jocpr.com

While specific DFT studies focusing solely on the electronic structure of Meclizine are not prominent in the reviewed literature, DFT principles are foundational to the force fields used in molecular docking simulations. These simulations have been used to probe the binding mechanism of meclizine to its biological target, the histamine (B1213489) H1 receptor. escholarship.orgbiorxiv.orgescholarship.org The accuracy of the electrostatic and van der Waals interaction terms in these simulations relies on parameters often derived from or validated by high-level quantum chemical calculations.

Table 1: DFT Functionals Used in the Study of Nicotinic Acid

| Functional | Basis Set | Properties Investigated |

| B3LYP | 6-311++G(d,p) | Optimized Geometries, Vibrational Wavenumbers, Structural Parameters |

| B3PW91 | 6-311++G(d,p) | Optimized Geometries, Vibrational Wavenumbers, Structural Parameters |

| X3LYP | 6-311++G(d,p) | Optimized Geometries, Vibrational Wavenumbers, Structural Parameters |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of experimental data for parameterization. These methods are often more computationally intensive but can provide very high accuracy.

In the study of Nicotinic Acid , ab initio calculations at the Møller-Plesset perturbation theory level (MP2) with the 6-311++G(d,p) basis set were performed alongside DFT methods. jocpr.com These calculations were used to determine the optimized geometries and calculate the harmonic vibrational wavenumbers for the stable conformers of the molecule. jocpr.com Comparing the results from different ab initio and DFT methods allows for a more robust understanding of the molecule's intrinsic properties and helps validate the computational approaches.

For Meclizine , its three-dimensional crystal structure was successfully determined from a powder using the modern technique of microcrystal electron diffraction (MicroED), a task at which traditional X-ray diffraction had failed. escholarship.orgnih.gov The structure was then solved ab initio using SHELXT, revealing a centrosymmetric monoclinic space group containing two racemic enantiomers (R/S). nih.gov This experimentally-derived structural data is invaluable for benchmarking and initiating further computational studies.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of particles, MD simulations provide detailed information on the conformational flexibility of a molecule and its non-covalent interactions with its environment, such as a protein receptor or solvent.

In the context of Meclizine , while specific MD simulation studies were not detailed in the search results, the molecular docking analyses performed to understand its binding to the histamine H1 receptor are a critical precursor to such simulations. escholarship.orgbiorxiv.orgescholarship.org Docking provides a static snapshot of a likely binding pose. Typically, MD simulations would follow to:

Assess Binding Stability: To determine if the docked pose is stable over time (e.g., nanoseconds to microseconds).

Explore Conformational Changes: To observe how the ligand and protein adjust to each other's presence, revealing the dynamic nature of the interaction.

Map Intermolecular Interactions: To analyze the persistence and strength of hydrogen bonds, pi-stacking, and hydrophobic interactions. For meclizine, docking studies highlighted interactions with conserved binding sites in the H1 receptor, and the crystal structure revealed strong N-H···Cl⁻ hydrogen bonds and weaker C-H···Cl⁻ and pi-stacking interactions in its solid state. escholarship.orgbiorxiv.orgnih.gov MD simulations would allow researchers to study the dynamics of these interactions in a solvated, biological environment.

Modeling Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers (transition states) that control the reaction rate.

The potential energy surface (PES) is a conceptual map of the energy of a molecule as a function of its geometry. Computational methods can explore this surface to find low-energy conformations (valleys) and the transition states (saddle points) that connect them.

For Nicotinic Acid , the identification of four stable conformers through DFT and ab initio calculations is a form of PES exploration. jocpr.com The calculations mapped the energy changes associated with the rotation around the C-C bond connecting the carboxylic acid group to the pyridine ring, identifying the energy minima corresponding to the stable conformers. This information is vital for understanding which shapes the molecule is most likely to adopt.

Computational methods can predict the selectivity of a reaction, for instance, which site on a molecule is most likely to be metabolized by an enzyme. This involves modeling the interaction of the substrate with the enzyme's active site.

In the case of Meclizine , experimental pharmacokinetic studies have identified the cytochrome P450 enzyme CYP2D6 as the dominant enzyme responsible for its metabolism. nih.gov This metabolic process is a chemical reaction that demonstrates selectivity. While the available literature did not detail a specific computational study that predicted this outcome, this is a common application of modern computational toxicology and drug development. Such a study would typically involve:

Homology Modeling: Building a 3D model of the CYP2D6 enzyme if a crystal structure is unavailable.

Molecular Docking: Docking meclizine into the active site of the CYP2D6 model and other major CYP450 enzymes (e.g., 3A4, 2C9).

Analysis of Binding and Reactivity: Analyzing the proximity of different parts of the meclizine molecule to the reactive heme group in the enzyme's active site. The pose that is most favorable energetically and places a metabolically labile site closest to the heme iron is predicted to be the primary metabolic pathway.

These predictive analyses help in understanding drug-drug interactions and interindividual variability in drug response due to genetic polymorphisms in CYP enzymes. nih.gov

Electron Localization Function (ELF) Topology for Bonding State Analysis

The Electron Localization Function (ELF) is a powerful theoretical tool used in quantum chemistry to analyze the nature of chemical bonding in molecules. jussieu.frwikipedia.org It provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org The topological analysis of the ELF partitions the molecular space into basins of attractors, which can be associated with chemical concepts such as atomic cores, covalent bonds, and lone pairs. researchgate.net

The value of the ELF ranges from 0 to 1. Regions with high ELF values (approaching 1) correspond to areas of high electron localization, characteristic of covalent bonds and lone pairs. taylorandfrancis.com Conversely, low ELF values indicate regions of delocalized electrons, such as in metallic bonding, or areas between electron pairs. taylorandfrancis.com By examining the shape and connectivity of these basins, chemists can gain detailed insights into the bonding patterns and electronic structure of a molecule. researchgate.net

Structure-Property Relationship Studies (excluding biological activity)

The investigation of structure-property relationships is a cornerstone of chemical research, aiming to understand and predict how the three-dimensional arrangement of atoms in a molecule influences its physical and chemical properties.

The molecular architecture, including factors such as bond lengths, bond angles, and torsional angles, plays a crucial role in determining the electronic properties of a compound. nih.gov For instance, in ruthenium-based compounds, slight modifications to the molecular structure can significantly impact properties like electronic conductivity and magnetic behavior. nih.gov Computational methods, such as Density Functional Theory (DFT), are frequently employed to model how changes in molecular geometry affect the electronic band structure and density of states, which in turn govern the material's electronic characteristics. mdpi.comrsc.org These studies are vital for designing novel materials with tailored electronic functionalities for applications in areas like electronics and catalysis. rsc.orgrsc.org

Computational chemistry provides indispensable tools for the prediction of various spectroscopic parameters, aiding in the interpretation of experimental spectra and the characterization of new molecules. mdpi.comresearchgate.net Techniques like time-dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra, providing information about the wavelengths of light a molecule will absorb. rsc.org Similarly, it is possible to predict vibrational spectra (infrared and Raman), which are dependent on the molecule's vibrational modes. Rotational constants and other parameters relevant to rotational spectroscopy can also be computed with high accuracy. mdpi.comresearchgate.net These theoretical predictions are often used in conjunction with experimental data to confirm molecular structures and understand their dynamic behavior. nih.gov

Cheminformatics and Machine Learning Approaches in Organic Synthesis Design and Property Prediction

Cheminformatics and machine learning have emerged as transformative approaches in modern chemistry, accelerating the discovery and development of new molecules and reactions. nih.govelsevier.comnih.gov These computational strategies leverage large datasets of chemical information to build predictive models for a wide range of applications. nih.gov

In the realm of organic synthesis, machine learning algorithms can assist in computer-aided synthesis planning (CASP) by predicting viable reaction pathways and optimizing reaction conditions. researchgate.net By learning from vast databases of known reactions, these tools can propose novel synthetic routes to target molecules, potentially reducing the time and resources required for their synthesis.

Furthermore, machine learning models are extensively used for the prediction of molecular properties (Quantitative Structure-Activity Relationship, QSAR, and Quantitative Structure-Property Relationship, QSPR). nih.govnih.gov By identifying mathematical relationships between a molecule's structure and its properties, these models can rapidly screen virtual libraries of compounds to identify candidates with desired characteristics, such as specific electronic or spectroscopic features. nih.gov The integration of machine learning into the chemical sciences continues to open new avenues for innovation in materials design and synthesis. youtube.com

Chemical Reactivity and Mechanistic Studies Non Biological Contexts

Investigation of Fundamental Reaction Pathways and Intermediates

Analysis of reaction pathways often involves spectroscopic techniques like ¹H and ¹³C NMR spectroscopy to establish the coordination mode of ligands and the site of electrophilic attack. acs.orgnih.gov X-ray crystal structures provide definitive information about the molecular structure and the effects of reactions on the ligand and complex geometry. utexas.eduacs.orgnih.gov

In the context of electrocatalytic reactions, such as the reduction of CO₂, ruthenium polypyridyl complexes are known to undergo sequential one-electron reductions at the ligands, followed by the addition of CO₂ to form a metallocarboxylate intermediate. This intermediate then undergoes further reduction and loss of CO. researchgate.net While the specific intermediates for "Ru-Vert" would depend on its exact structure, this general pathway highlights the role of the metal center and the ligands in facilitating multi-electron processes.

Kinetic Studies of Chemical Transformations

Kinetic studies provide quantitative data on the rates of chemical transformations involving "this compound". These studies can reveal the rate-determining steps in multi-step reactions and the influence of various factors, such as ligand structure and the presence of additives.

While specific kinetic data for "this compound" are not available in the provided snippets, the general principles established for related ruthenium polypyridyl and tetrazolate complexes would apply. Factors such as the electronic and steric properties of the ligands, the oxidation state of the ruthenium center, and the reaction environment (e.g., solvent, temperature, presence of other species) would all influence the kinetics of transformations involving "this compound".

Role of Specific Functional Groups (e.g., Pyridine (B92270) nitrogen, Tetrazole moiety) in Chemical Reactivity

The pyridine nitrogen and the tetrazole moiety are key functional groups in "this compound" that significantly influence its chemical reactivity and coordination behavior.

The tetrazole moiety, being a five-membered aromatic heterocycle with four nitrogen atoms, can coordinate to metal centers through various nitrogen atoms. researchgate.netrsc.org Studies have shown coordination via the N-1 nitrogen is common in ruthenium polypyridyl complexes. acs.orgnih.gov The tetrazolate anion is known to be an efficient metal chelator, capable of interacting with metal atoms in a manner similar to carboxylates. acs.org The presence of multiple nitrogen donor atoms allows for diverse coordination modes, contributing to the potential versatility of "this compound" in forming stable complexes. rsc.org

The interplay between the pyridine and tetrazole moieties is crucial. In pyridyl-tetrazolate ligands, the coplanar arrangement upon coordination can lead to interannular conjugation effects, impacting the electronic properties of the complex. acs.orgnih.gov The relative electron-withdrawing or electron-donating character of these ligands can influence the redox behavior of the ruthenium center and the complex as a whole. acs.orgnih.gov For instance, the presence of nitrogen atoms in the tetrazole ligand can affect the energy levels involved in electronic transitions. arxiv.orgacs.org

Furthermore, the tetrazole ring can undergo reactions itself while coordinated to the metal center, such as electrophilic additions at nitrogen atoms not involved in coordination. acs.orgnih.gov The pyridine nitrogen can also participate in reactions or influence the reactivity of adjacent sites.

Heterogeneous and Homogeneous Catalysis in "this compound" Related Synthesis

Ruthenium complexes, particularly those with polypyridyl and related nitrogen-donor ligands, are widely explored as catalysts in both homogeneous and heterogeneous systems. "this compound", by virtue of its proposed structure, is relevant in this context.

Homogeneous catalysis using ruthenium complexes has seen significant interest for various transformations, including N-alkylation of amines, α-alkylation of ketones, and β-alkylation of secondary alcohols. acs.org The type of ligand coordinated to the ruthenium center plays a critical role in determining the efficiency and selectivity of the catalytic activity. acs.org Ruthenium complexes with α-diimine ligands, which share similarities with the pyridine component of "this compound," have shown efficient catalytic activity in C-N and C-C coupling reactions. acs.org

Ruthenium complexes bearing 2,6-bis(tetrazolyl)pyridine (B13979607) ligands have been investigated as homogeneous catalysts for the transfer hydrogenation of ketones. cjcatal.com The catalytic activity was found to be influenced by other ligands present in the complex. cjcatal.com

While less information is available specifically on heterogeneous catalysis involving ruthenium complexes with both pyridine and tetrazole ligands in the provided snippets, some research mentions the use of aromatic dinitriles with β-aminoalcohols as heterogeneous catalysts and the potential for ruthenium complexes bearing 2,6-bis(tetrazole)pyridine to be used as catalysts in such systems. dicp.ac.cn

The design of novel ruthenium catalysts often focuses on tuning the steric and electronic effects at the metal center through ligand modifications. acs.org The stability of the ruthenium-ligand bonds is also crucial for catalyst performance and recyclability. acs.orgacs.org

Photochemical and Electrochemical Reactivity of Aromatic and Heterocyclic Components

The aromatic (pyridine) and heterocyclic (tetrazole) components within "this compound" contribute significantly to its photochemical and electrochemical properties. Ruthenium polypyridyl complexes are well-known for their interesting electrochemical and photophysical characteristics, which make them suitable for applications in areas like solar energy conversion, molecular devices, and electrochemiluminescence. utexas.edu

Electrochemical studies, such as cyclic voltammetry, are used to investigate the redox properties of these complexes, revealing the potentials at which the metal center and the ligands undergo oxidation and reduction. acs.orgnih.govacs.org The electronic nature of the ligands, such as the electron-withdrawing character of a pyrazine (B50134) ring compared to a pyridine ring, can lead to different redox behaviors. acs.orgnih.gov The addition of electron-withdrawing or electron-donating groups to the ligands can shift the oxidation-reduction peaks. arxiv.orgacs.org

Photochemical reactivity involves the interaction of the complex with light, leading to excited states and potential chemical transformations. Luminescence properties, including absorption and emission spectra, are key aspects studied. utexas.eduacs.orgacs.org The tetrazolate ligands can influence the luminescence efficiency and the energy of emitted light. utexas.eduacs.orgacs.org Methylation of tetrazolate ligands has been shown to affect the excited-state lifetimes and tune the light emission performances. acs.orgnih.gov

Electrochemiluminescence (ECL), the generation of light through electrochemical reactions, is another important property of ruthenium polypyridyl complexes. utexas.eduacs.orgacs.org Ruthenium complexes containing tetrazolate ligands have shown promising ECL efficiency, in some cases comparable to standard ECL luminophores like [Ru(bpy)₃]²⁺. utexas.eduacs.orgacs.org The nature of the counter-ion can also play a key role in enhancing the light emission performance in electroluminescent devices. arxiv.orgacs.org

Solid State Chemistry and Multicomponent Crystal Engineering

Design and Synthesis of Organic Cocrystals and Salts Involving "Ru-Vert" Constituents

The design and synthesis of organic cocrystals and salts are central to crystal engineering, aiming to create new solid forms of active pharmaceutical ingredients (APIs) or other functional molecules with improved properties wikipedia.org. Cocrystals are multicomponent crystals containing a target molecule and one or more coformers, which are solid at room temperature, bound by non-covalent interactions wikipedia.org. Salts involve proton transfer between acidic and basic components, resulting in ionic interactions within the crystal lattice windows.netiucr.org. The intentional synthesis of cocrystals is often achieved by exploiting strong heteromolecular interactions wikipedia.org.

The process typically involves selecting appropriate coformers or counterions that can form robust and predictable supramolecular synthons with the target molecule wikipedia.org. Various synthesis methods are employed, including slow evaporation, cooling crystallization, grinding (neat or liquid-assisted), and slurry crystallization mdpi.comacs.org. The choice of method can significantly influence the resulting solid form mdpi.comacs.org.

While the specific compound "this compound" is not clearly defined in the provided search context as a standard chemical entity central to these studies, research in this area involves a wide range of organic and metal-organic compounds windows.netiucr.orgresearchgate.netanr.frresearchgate.net. For instance, studies have explored the synthesis and characterization of salts based on aromatic polyamines and dicarboxylic acids, highlighting the role of supramolecular interactions in their crystal structures researchgate.net. Metal-organic frameworks (MOFs), a class of crystalline materials assembled from metal ions or clusters and organic ligands, also fall under the umbrella of crystal engineering and are designed for various applications researchgate.netanr.frresearchgate.netnih.gov. A ruthenium-containing catalyst described as a "Ru-vertically standing anchored planar 2D catalyst with vertically standing pyrazine" has been developed, showcasing how specific structural features can be engineered in metal-organic systems researchgate.net.

Table 1 provides illustrative examples of coformer types used in organic cocrystal synthesis.

| Coformer Type | Examples of Functional Groups | Typical Interactions with API |

| Carboxylic Acids | -COOH | O-H···O Hydrogen Bonds |

| Amides | -CONH2 | N-H···O Hydrogen Bonds |

| Alcohols | -OH | O-H···O/N Hydrogen Bonds |

| Amines | -NH2, >NH | N-H···N/O Hydrogen Bonds |

| Heterocycles | Pyridines, Pyrazines | N···H-C, π-π Stacking |

Note: This table provides general examples of coformer types and interactions commonly encountered in organic cocrystal design and synthesis. Specific interactions depend on the functional groups present in both the API and the coformer.

Supramolecular Synthons and Non-Covalent Interactions in Crystal Packing

Supramolecular synthons are recurring structural motifs formed by specific non-covalent interactions between molecules in a crystal lattice wikipedia.org. They are considered the "building blocks" of crystal engineering as they represent the directional intermolecular forces that guide crystal assembly wikipedia.orgau.dk. Understanding and utilizing these synthons is crucial for the rational design of crystalline materials wikipedia.orgau.dk.

The concept of supramolecular synthons allows chemists to predict and control crystal structures by selecting molecules with complementary functional groups capable of forming desired interaction patterns wikipedia.orgau.dk. Research involves analyzing large crystallographic databases to identify common synthons and understand their propensity to form au.dk.

Table 2 lists common supramolecular synthons observed in organic crystals.

| Synthon Type | Interacting Groups | Representation |

| Carboxylic Acid Dimer | -COOH ··· HOOC- | R2^2(8) motif |

| Amide Catemer | -CONH2 ··· OCNH2- | C(n) motif |

| Amide Dimer | -CONH2 ··· H2NOC- | R2^2(8) motif |

| Alcohol Catemer | -OH ··· HO- | C(n) motif |

| N-H···O Hydrogen Bond | N-H ··· O=C | - |

| C-H···O Hydrogen Bond | C-H ··· O=C or C-H ··· O- | - |

Note: This table provides examples of common supramolecular synthons. The notation R2^2(8) and C(n) are standard graph set notations used to describe hydrogen bonding patterns.

Polymorphism and Pseudopolymorphism in Complex Organic Crystals

Polymorphism is the ability of a substance to exist in more than one crystalline form wikipedia.orgiucr.orgresearchgate.net. Polymorphs of a compound have the same chemical composition but differ in their crystal structure, which can lead to variations in physical properties such as melting point, solubility, dissolution rate, and mechanical properties iucr.orgacs.orgtandfonline.com. Understanding and controlling polymorphism is critical, particularly for pharmaceuticals, as different polymorphs can have different bioavailability and stability rsc.org.

Pseudopolymorphism refers to crystalline forms that include solvent molecules within the crystal lattice, such as hydrates (with water) or solvates (with other solvents) researchgate.net. These are also considered distinct solid forms with properties that can differ from the anhydrous or non-solvated crystal forms.

The existence of multiple solid forms arises from the different ways molecules can pack in the solid state, influenced by subtle balances of intermolecular forces and crystallization conditions mdpi.comacs.org. Research in crystal engineering aims to identify and characterize all possible solid forms of a compound and to develop methods to selectively crystallize desired polymorphs or pseudopolymorphs mdpi.comacs.org. Techniques like solid-state grinding and crystallization from different solvents or under varying conditions are used to explore the polymorphic landscape mdpi.com.

Crystallization Techniques and Process Control for Targeted Solid Forms

Crystallization is a key step in obtaining solid materials, and controlling the crystallization process is essential for producing targeted solid forms, including specific polymorphs, cocrystals, and salts mdpi.comacs.org. Various techniques are employed depending on the scale, desired crystal size and morphology, and the nature of the substance.

Common crystallization techniques include:

Slow evaporation: A solution is allowed to evaporate slowly, leading to supersaturation and crystal nucleation and growth.

Cooling crystallization: A saturated solution at elevated temperature is cooled, reducing solubility and inducing crystallization.

Vapor diffusion: A poor solvent is allowed to diffuse into a solution of the compound in a good solvent.

Liquid-assisted grinding: Grinding a solid with a small amount of solvent can facilitate the formation of cocrystals or different polymorphic forms.

Slurry crystallization: Suspending a solid form in a solvent and stirring can lead to the transformation to a more stable polymorph or the formation of a cocrystal.

Process parameters such as solvent choice, temperature, cooling rate, stirring speed, and the presence of impurities or seed crystals can significantly influence the outcome of crystallization mdpi.comacs.org. Crystal engineering principles are applied to rationally select these parameters to favor the formation of a desired solid form mdpi.comacs.org. For example, specific additives can be used to control polymorphism mdpi.com.

Table 3 provides examples of how crystallization parameters can influence the solid form.

| Parameter | Influence on Crystallization Outcome |

| Solvent | Affects solubility, supersaturation, and intermolecular interactions; can lead to different polymorphs or solvates. mdpi.com |

| Temperature | Impacts solubility and kinetics of nucleation and growth. acs.org |

| Cooling Rate | Faster rates can lead to smaller crystals or metastable forms; slower rates favor larger, more stable crystals. acs.org |

| Stirring Speed | Affects mass transfer and can influence crystal size and morphology. |

| Presence of Seeds | Can direct crystallization towards a specific polymorph. mdpi.com |

Quantitative X-ray Quantum Crystallography for Proton Position Determination

Quantitative X-ray quantum crystallography is an advanced technique used to obtain detailed information about electron density distribution and the positions of atomic nuclei, including protons, in crystalline solids researchgate.net. Unlike standard X-ray diffraction, which primarily probes electron density and infers nuclear positions, quantum crystallography combines high-resolution X-ray diffraction data with theoretical calculations (quantum mechanics) to refine structural models and determine properties like net atomic charges and electrostatic potentials.

Determining the precise positions of protons (hydrogen atoms) is particularly challenging with standard X-ray diffraction because hydrogen has only one electron, contributing weakly to the diffraction signal. Neutron diffraction is highly sensitive to hydrogen positions but requires larger crystals and specialized facilities. Quantitative X-ray quantum crystallography offers an alternative approach to accurately locate protons and study hydrogen bonding interactions in detail researchgate.net.

This technique provides insights into the nature and strength of non-covalent interactions, which are fundamental to crystal packing and the properties of molecular solids acs.orgresearchgate.net. By accurately determining proton positions and electron density, researchers can gain a deeper understanding of the forces that stabilize a particular crystal structure and influence phenomena like polymorphism and solid-state reactivity.

While the search results did not provide specific details of "this compound" being studied by this technique, quantitative X-ray quantum crystallography is a valuable tool in modern crystal engineering research for understanding the subtle interactions within complex organic and metal-organic crystals acs.orgresearchgate.net.

Future Research Directions and Emerging Paradigms in Complex Organic Synthesis and Characterization

Development of Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of pharmaceutical compounds, including components found in "Ru-Vert" or Meclizine, can sometimes involve multi-step processes that generate significant waste and utilize harsh reagents. For instance, the industrial production of nicotinic acid, a component of the "this compound" mixture, has historically involved oxidation with nitric acid, a process known for generating toxic by-products like nitrous oxide and having a low atom economy researchgate.netnih.gov.

Future research directions emphasize the development of more sustainable and atom-economical routes. This could involve exploring biocatalysis, where enzymes are used to catalyze reactions under milder conditions, reducing energy consumption and waste. Enzymatic approaches to nicotinic acid synthesis from precursors like 3-cyanopyridine (B1664610) are being investigated as more environmentally friendly alternatives to chemical processes frontiersin.orgnih.govfrontiersin.org. Similarly, the synthesis of Meclizine, which involves several steps including halogenation and N-alkylation wikipedia.org, could potentially benefit from the development of catalytic methods that minimize the use of stoichiometric reagents and reduce the generation of by-products. Research into more efficient coupling reactions and the use of heterogeneous catalysts could contribute to more sustainable Meclizine production.

Advanced Automation and Robotics in Chemical Synthesis and Screening

The pharmaceutical industry is increasingly adopting advanced automation and robotics to enhance the efficiency, precision, and consistency of chemical synthesis and screening processes oxfordglobal.cominnovationnewsnetwork.comessert.com. While the synthesis of established compounds like Meclizine is already performed on an industrial scale, automation can still play a role in optimizing these processes, improving yield, and reducing human error essert.com.

For the components of "this compound" or Meclizine, automation could be applied to:

High-throughput experimentation (HTE): Rapidly screening different reaction conditions, catalysts, and reagents to identify optimal synthetic pathways for the individual components or potential new derivatives.

Automated synthesis platforms: Executing multi-step synthesis sequences with minimal human intervention, ensuring reproducibility and enabling the production of larger quantities of material for further study innovationnewsnetwork.com.

The application of robotics in handling and manipulating chemicals can also enhance safety, particularly when dealing with hazardous substances that might be involved in the synthesis of certain precursors.

Integration of Computational and Experimental Methodologies for Accelerated Discovery

Computational chemistry plays a growing role in modern organic synthesis and drug discovery, complementing experimental efforts to accelerate the identification and optimization of synthetic routes and predict molecular properties oxfordglobal.commrlcg.com.

For "this compound" components or Meclizine, computational methods could be integrated with experimental work in several ways:

Predicting reaction pathways and optimizing conditions: Computational modeling can help understand reaction mechanisms, identify potential intermediates, and predict optimal temperatures, pressures, and catalyst loadings for higher yields and selectivity in the synthesis of Meclizine or nicotinic acid precursors.

De novo design and virtual screening: While "this compound" components and Meclizine are known, computational tools could be used to design and virtually screen libraries of related compounds with potentially improved properties or alternative synthetic routes.

Predicting physical and chemical properties: Computational models can predict properties like solubility, stability, and potential toxicity, guiding experimental efforts and reducing the need for extensive empirical testing. For example, computational models have been used to predict Meclizine's blood-brain barrier permeability .

Understanding drug-target interactions: Although outside the scope of synthesis, computational techniques like molecular docking have been used to study how Meclizine interacts with its biological targets, such as the histamine (B1213489) H1 receptor researchgate.nettandfonline.com.

The integration of these computational insights with experimental feedback creates a powerful iterative process for accelerating the development and optimization of synthetic strategies.

Exploration of Novel Chemical Space through Retrosynthetic Algorithm Development

Retrosynthetic analysis is a powerful tool for designing synthetic routes by working backward from the target molecule to available starting materials. Advanced algorithms are being developed to automate and enhance this process, enabling the exploration of novel chemical space and the identification of unconventional synthetic pathways.

While the synthesis of Meclizine and nicotinic acid is well-established, sophisticated retrosynthetic algorithms could potentially be applied to:

Identify alternative synthetic routes: Discovering entirely new ways to synthesize these compounds or their key intermediates, potentially leading to more efficient, cost-effective, or environmentally friendly processes.

Design novel derivatives: Exploring the chemical space around the core structures of Meclizine or the components of "this compound" to design and synthesize novel analogs with potentially improved pharmacological profiles.

Overcoming synthetic challenges: For more complex derivatives that might be explored in future research, retrosynthetic algorithms can help navigate complex molecular architectures and identify feasible synthetic strategies.

The development of these algorithms, often coupled with machine learning, is opening up new possibilities for the automated design of complex synthetic sequences.

Application of In Situ and Operando Spectroscopy for Mechanistic Elucidation

Understanding the detailed mechanisms of chemical reactions is crucial for optimizing synthetic routes and ensuring reproducibility. In situ and operando spectroscopic techniques allow for the real-time monitoring of reactions under actual reaction conditions, providing valuable insights into intermediates, transition states, and reaction kinetics spectroscopyonline.comnih.govrsc.orgspiedigitallibrary.org.

For the synthesis of "this compound" components or Meclizine, or potential future derivatives, in situ and operando spectroscopy could be applied to:

Monitor reaction progress: Tracking the consumption of starting materials and the formation of products and intermediates using techniques like in situ FTIR or Raman spectroscopy spectroscopyonline.comnih.govrsc.orgspiedigitallibrary.orgacs.org. This can help determine reaction endpoints and optimize reaction times.

Elucidate reaction mechanisms: Identifying transient intermediates and understanding the step-by-step transformation of molecules during the synthesis, which is particularly valuable for complex catalytic reactions.

Study reaction kinetics: Quantifying reaction rates under different conditions to develop kinetic models that can be used for process simulation and optimization.

Analyze solid-state transformations: Techniques like in situ Raman spectroscopy can be used to study mechanochemical reactions, which are gaining interest for the synthesis of APIs in a solvent-free or low-solvent environment nih.govacs.org. This could be relevant for certain steps in the formation of the "this compound" mixture or Meclizine salts.

By providing real-time molecular information, in situ and operando spectroscopy enables a deeper understanding of synthetic processes, leading to more rational design and optimization of chemical reactions.

Q & A

How can I formulate a focused research question for studying Ru-Vert’s molecular interactions?

A well-structured research question should align with measurable variables (e.g., binding affinity, catalytic activity) and address gaps in existing literature. Begin by defining the specific interaction mechanism (e.g., this compound’s role in redox reactions) and refine the scope using literature reviews. Test the question’s feasibility by evaluating data availability and analytical tools (e.g., spectroscopy, computational modeling) .

Q. What experimental protocols ensure reproducibility in this compound synthesis and characterization?

Reproducibility requires rigorous documentation of synthesis conditions (e.g., temperature, solvent purity) and characterization methods (e.g., NMR, X-ray crystallography). Include step-by-step protocols in supplementary materials and validate results through independent replication. Reference established methodologies from peer-reviewed journals to standardize procedures .

Q. How do I design a control experiment to isolate this compound’s effects in complex biological systems?

Use negative controls (e.g., this compound-free assays) and positive controls (e.g., known inhibitors/activators) to differentiate its activity from background noise. Optimize variables such as concentration gradients and exposure times. Statistical tools like ANOVA can help quantify significance .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability under varying pH conditions be resolved?

Contradictions often arise from methodological differences (e.g., buffer composition, measurement techniques). Conduct a root-cause analysis by replicating experiments under identical conditions. Cross-validate using complementary methods (e.g., UV-Vis spectroscopy and mass spectrometry) and apply error-propagation models to identify systemic biases .

Q. What strategies are effective for integrating multi-omics data to study this compound’s systemic impacts?

Use hierarchical clustering (e.g., Eisen’s algorithm) to group genes/proteins co-expressed under this compound exposure. Pair transcriptomic data with metabolomic profiles to map pathway interactions. Tools like PCA or machine learning frameworks (e.g., random forests) can prioritize biomarkers .

Q. How should researchers address ethical considerations when publishing preliminary this compound toxicity data?

Disclose limitations (e.g., small sample sizes, in vitro-to-in vivo extrapolation uncertainties) and avoid overgeneralization. Use conditional language (e.g., “suggests potential toxicity”) and adhere to institutional review board (IRB) guidelines for animal/human studies .

Methodological Frameworks

Q. What statistical models are suitable for analyzing dose-response relationships in this compound studies?

Non-linear regression (e.g., Hill equation) and IC50/EC50 calculations are standard for dose-response curves. For non-monotonic responses, Bayesian hierarchical models or bootstrapping can account for variability. Validate assumptions using residual plots and goodness-of-fit tests .

Q. How can computational chemistry enhance the prediction of this compound’s reactive intermediates?

Density Functional Theory (DFT) simulations can model transition states and electron transfer pathways. Pair with molecular dynamics (MD) to assess solvent effects. Validate predictions experimentally via transient absorption spectroscopy or EPR .

Data Management and Reporting

Q. What metadata standards are critical for sharing this compound-related datasets?

Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include synthesis parameters (e.g., purity, batch numbers), instrumentation details (e.g., spectrometer calibration), and raw data files (e.g., .cif for crystallography). Use repositories like Zenodo or ChemRxiv .

Q. How should researchers handle inconclusive results in this compound mechanism studies?

Transparently report null findings and explore alternative hypotheses (e.g., off-target effects, solvent interactions). Use sensitivity analyses to identify experimental thresholds and propose follow-up studies in the discussion section .

Literature and Collaboration

Q. What criteria should guide the selection of prior studies for a this compound literature review?

Prioritize peer-reviewed articles with rigorous mechanistic validation (e.g., kinetic studies, structural elucidation). Exclude non-reproducible or commercially biased reports. Use citation tracking tools (e.g., Web of Science) to identify seminal works .

Q. How can interdisciplinary teams optimize分工 in this compound research projects?

Assign roles based on expertise: synthetic chemists (synthesis/purification), biologists (in vivo assays), and data scientists (statistical modeling). Regular cross-team meetings and shared digital lab notebooks (e.g., LabArchives) ensure alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.